EMD534085

Description

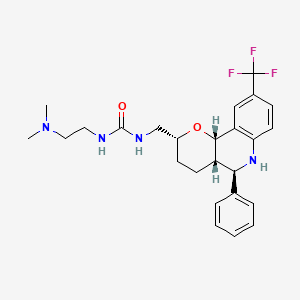

Structure

3D Structure

Properties

IUPAC Name |

1-[[(2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]-3-[2-(dimethylamino)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31F3N4O2/c1-32(2)13-12-29-24(33)30-15-18-9-10-19-22(16-6-4-3-5-7-16)31-21-11-8-17(25(26,27)28)14-20(21)23(19)34-18/h3-8,11,14,18-19,22-23,31H,9-10,12-13,15H2,1-2H3,(H2,29,30,33)/t18-,19+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARIUIDCPUZLKZ-FUKQBSRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)NCC1CCC2C(NC3=C(C2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCNC(=O)NC[C@H]1CC[C@H]2[C@@H](NC3=C([C@H]2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235147 | |

| Record name | EMD-534085 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858668-07-2 | |

| Record name | EMD-534085 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858668072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMD-534085 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMD-534085 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL67QX8036 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mitotic Mechanism of Action of EMD534085

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD534085 is a potent and selective small-molecule inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11).[1] Eg5 is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle, making it a critical component of cell division.[2] Unlike classic antimitotic agents such as taxanes or vinca alkaloids that target microtubule dynamics directly, Eg5 inhibitors offer a more targeted approach by specifically disrupting a protein active only during mitosis. This specificity presents a promising therapeutic window for cancer treatment. This compound acts by inducing mitotic arrest and subsequent programmed cell death (apoptosis) in proliferating cancer cells.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: From Eg5 Inhibition to Mitotic Arrest

The primary mechanism of this compound involves the direct inhibition of Eg5's motor function, which sets off a cascade of events culminating in cell cycle arrest.

-

Allosteric Inhibition of Eg5: this compound binds to an allosteric pocket on the Eg5 motor domain.[4] This binding site is distinct from the ATP-binding site and is formed by loop L5, helix α2, and helix α3. This allosteric interaction locks the motor protein in a state that inhibits its ATPase activity.[5]

-

Disruption of Spindle Bipolarity: The Eg5 motor protein is a homotetramer that functions by crosslinking antiparallel microtubules and sliding them apart. This action generates an outward force that is essential for separating the centrosomes to establish a bipolar spindle. By inhibiting Eg5's motor activity, this compound prevents this crucial centrosome separation.

-

Formation of Monopolar Spindles: The consequence of Eg5 inhibition is the formation of aberrant "monopolar" or "monoastral" spindles, where duplicated centrosomes fail to separate and microtubules radiate from a single point, with chromosomes attached.[2][3]

-

Activation of the Spindle Assembly Checkpoint and Mitotic Arrest: The presence of a monopolar spindle and improperly attached chromosomes activates the Spindle Assembly Checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that prevents the cell from entering anaphase until all chromosomes are correctly attached to a bipolar spindle.[3] This activation leads to a prolonged halt in the cell cycle, a state known as mitotic arrest.[6][7]

Induction of Apoptosis

Prolonged mitotic arrest is an unsustainable state for the cell and ultimately triggers the intrinsic pathway of apoptosis.

-

Signal Initiation: After a prolonged period in mitosis (e.g., an average of ~5 hours in HL-60 cells treated with this compound), pro-apoptotic signals accumulate.[5]

-

Caspase Activation: The apoptotic cascade is initiated, marked by the activation of initiator caspases (caspase-8 and caspase-9) and subsequently, effector caspases (caspase-3 and caspase-7).[4]

-

Substrate Cleavage and Cell Death: Activated effector caspases cleave critical cellular substrates, including Poly (ADP-ribose) polymerase 1 (PARP1), leading to the characteristic biochemical and morphological signs of apoptosis and eventual cell death.[4]

Quantitative Efficacy Data

The potency of this compound has been quantified through various in vitro and in vivo assays.

| Parameter | Value | Cell Line / System | Citation |

| IC₅₀ (Eg5 ATPase Activity) | 8 nM | Biochemical Assay | [1][4] |

| IC₅₀ (Cell Proliferation) | 30 nM | HCT116 (Colon Cancer) | [1] |

| EC₅₀ (Monopolar Spindles) | ~70 nM | U-2 OS (Osteosarcoma) | [3] |

| In Vivo Efficacy | Tumor growth reduction | COLO 205 Xenograft | [1] |

A first-in-human Phase I clinical trial was conducted to evaluate the safety and preliminary efficacy of this compound in patients with advanced solid tumors or lymphoma.[7]

| Clinical Trial Parameter | Result | Citation |

| Study Design | Phase I, Open-Label, 3+3 Dose-Escalation | [7] |

| Maximum Tolerated Dose (MTD) | 108 mg/m²/day (intravenous, every 3 weeks) | [7] |

| Dose-Limiting Toxicities (DLTs) | Grade 4 Neutropenia, Grade 3 Acute Coronary Syndrome | [7] |

| Common Adverse Events | Asthenia (50%), Neutropenia (32%) | [7] |

| Best Response | Stable Disease (52% of patients) | [7] |

| Objective Responses (CR/PR) | None observed | [7] |

Key Experimental Protocols

Immunofluorescence Assay for Monopolar Spindle Visualization

This protocol is adapted from studies on U-2 OS cells to visually confirm the mechanism of action.[3]

-

Cell Culture: Seed U-2 OS cells onto glass coverslips in a 6-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0-10,000 nM) or a vehicle control (DMSO) for 4-6 hours.

-

Fixation: Gently wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[8][9] Alternatively, ice-cold methanol can be used for fixation.[8]

-

Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes to allow antibody entry.

-

Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 1 hour.[10]

-

Primary Antibody Incubation: Incubate cells with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. Key antibodies include:

-

Mouse anti-α-tubulin (to visualize microtubules/spindles).

-

Rabbit anti-centrin or anti-gamma-tubulin (to visualize centrosomes).

-

-

Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488 and Goat anti-Rabbit Alexa Fluor 594) for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Stain DNA with Hoechst or DAPI for 5-10 minutes. Wash thoroughly and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize cells using a fluorescence microscope. Quantify the percentage of mitotic cells exhibiting a monopolar spindle phenotype at each drug concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the accumulation of cells in mitosis (G2/M phase).

-

Cell Culture and Treatment: Culture HL-60 cells in suspension. Treat with this compound (e.g., 500 nM) for various time points (e.g., 0, 8, 16, 24 hours).[5]

-

Cell Harvesting: Harvest approximately 1x10⁶ cells by centrifugation.

-

Fixation: Wash cells with PBS, then resuspend the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: Analyze the stained cells on a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

-

Analysis: Gate the cell populations based on DNA content to determine the percentage of cells in G1 (2N DNA), S (>2N, <4N DNA), and G2/M (4N DNA) phases. An increase in the 4N population indicates mitotic arrest.[5] A sub-G1 peak indicates apoptotic cells with fragmented DNA.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of the mitotic kinesin Eg5. Its mechanism of action is well-defined, proceeding through the inhibition of Eg5's ATPase activity, which prevents centrosome separation and leads to the formation of monopolar spindles. This aberrant mitotic state triggers the spindle assembly checkpoint, causing a prolonged mitotic arrest that ultimately induces apoptosis in cancer cells. While preclinical data demonstrated significant antitumor activity, a Phase I clinical trial showed that this compound was well-tolerated but had limited activity as a monotherapy.[7] This highlights the compound's clear biological effect but also underscores the challenges in translating potent antimitotic activity into robust clinical responses. Further research may explore its use in combination therapies to enhance its therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Design, synthesis, and biological evaluation of photoswitchable Eg5 inhibitors - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]

- 9. ibidi.com [ibidi.com]

- 10. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

EMD534085: A Selective Eg5 Kinesin Inhibitor for Cancer Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EMD534085 is a potent and selective allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), a critical motor protein for the formation of the bipolar mitotic spindle. By binding to a pocket distinct from the ATP-binding site, this compound induces a conformational change in Eg5 that prevents its interaction with microtubules, leading to the formation of characteristic monopolar spindles, mitotic arrest, and subsequent apoptotic cell death in proliferating cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its characterization.

Introduction to Eg5 and its Role in Mitosis

The kinesin spindle protein Eg5 is a plus-end directed microtubule motor protein that plays an essential role in the early stages of mitosis. It functions as a homotetramer, crosslinking antiparallel microtubules and sliding them apart to establish and maintain the bipolar spindle. This process is crucial for the proper segregation of sister chromatids into two daughter cells. Inhibition of Eg5 function prevents centrosome separation, leading to the collapse of the nascent spindle into a "monoaster" characterized by a radial array of microtubules surrounding the two unseparated centrosomes. This aberrant spindle structure activates the spindle assembly checkpoint, causing a prolonged arrest in mitosis, which ultimately triggers apoptosis in cancer cells. Due to its specific role in proliferating cells, Eg5 has emerged as an attractive target for the development of novel anticancer therapeutics with a potentially wider therapeutic window compared to traditional microtubule-targeting agents like taxanes and vinca alkaloids.

This compound: Mechanism of Action and Biochemical Profile

This compound is a small molecule inhibitor that selectively targets Eg5. It binds to an allosteric pocket on the motor domain of Eg5, which is formed by helix α2/loop L5 and helix α3. This binding is non-competitive with respect to ATP.

Biochemical Activity

This compound is a highly potent inhibitor of the microtubule-activated ATPase activity of Eg5.

| Parameter | Value | Reference |

| IC50 (Eg5 ATPase activity) | 8 nM | [1] |

Selectivity

This compound exhibits high selectivity for Eg5 over other kinesin motor proteins.

| Kinesin Target | Concentration Tested | Inhibition | Reference |

| BimC | 1 µM or 10 µM | No | [1] |

| CENP-E | 1 µM or 10 µM | No | [1] |

| Chromokinesin | 1 µM or 10 µM | No | [1] |

| KHC | 1 µM or 10 µM | No | [1] |

| KIF3C | 1 µM or 10 µM | No | [1] |

| KIFC3 | 1 µM or 10 µM | No | [1] |

| MKLP-1 | 1 µM or 10 µM | No | [1] |

| MCAK | 1 µM or 10 µM | No | [1] |

Cellular Activity and In Vivo Efficacy

This compound effectively inhibits the proliferation of various cancer cell lines by inducing mitotic arrest and subsequent apoptosis.

Cellular Proliferation

| Cell Line | IC50 (Proliferation) | Assay | Reference |

| HCT116 (colon cancer) | 30 nM | Crystal violet staining (48 hrs) | [2] |

Induction of Mitotic Arrest and Apoptosis

Treatment of cancer cells with this compound leads to a significant increase in the mitotic index, characterized by the formation of monopolar spindles. This prolonged mitotic arrest triggers the intrinsic apoptotic pathway, marked by the activation of caspases 8, 9, 3, and 7, cleavage of PARP1, and degradation of anti-apoptotic proteins like Mcl-1 and XIAP.[1]

In Vivo Antitumor Activity

Intraperitoneal administration of this compound has been shown to significantly reduce tumor growth in xenograft models without causing toxic side effects.[1]

Clinical Development

A phase I clinical trial of this compound was conducted in patients with advanced solid tumors or lymphoma. The maximum tolerated dose (MTD) was determined to be 108 mg/m²/day, with neutropenia being the most common dose-limiting toxicity. While no complete or partial responses were observed, stable disease was achieved in 52% of patients.[2]

Experimental Protocols

Eg5 Microtubule-Activated ATPase Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules, which is inhibited by this compound. A common method is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay.

Materials:

-

Purified recombinant human Eg5 motor domain

-

Paclitaxel-stabilized microtubules

-

ATPase buffer: 25mM ACES/KOH (pH 6.9), 2mM magnesium acetate, 2mM potassium EGTA (pH 8), 0.1mM potassium EDTA (pH 8), 1mM β-mercaptoethanol

-

Assay mix: ATPase buffer supplemented with 2mM phosphoenolpyruvate (PEP), 0.25mM NADH, 17.4 µg/mL LDH, and 34 µg/mL PK

-

ATP solution

-

This compound stock solution in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay mix.

-

Add the this compound dilutions or DMSO (for control) to the wells.

-

Add purified Eg5 protein to a final concentration of approximately 40 nM.

-

Add paclitaxel-stabilized microtubules to a final concentration of approximately 1 µM.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding ATP to a final concentration of approximately 1 mM.

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Microtubule Gliding Assay

This assay visually demonstrates the inhibition of Eg5 motor activity. In this setup, Eg5 motors are adhered to a glass surface, and the movement of fluorescently labeled microtubules is observed.

Materials:

-

Purified recombinant human Eg5 motor protein

-

Rhodamine-labeled, taxol-stabilized microtubules

-

Gliding Buffer: BRB80 (80 mM PIPES pH 6.8, 1 mM MgCl₂, 1 mM EGTA) with 1 mM ATP, 10 µM Taxol, and 0.2 mg/mL casein

-

Casein solution (1 mg/mL in BRB80)

-

Microscope slides and coverslips

-

Fluorescence microscope with a CCD camera

Procedure:

-

Construct a flow chamber using a microscope slide and coverslip.

-

Introduce the casein solution into the chamber and incubate for 5 minutes to block non-specific binding.

-

Wash the chamber with Gliding Buffer.

-

Introduce the Eg5 protein solution into the chamber and incubate for 5 minutes to allow the motors to adhere to the surface.

-

Wash the chamber with Gliding Buffer to remove unbound motors.

-

Introduce the fluorescently labeled microtubules into the chamber.

-

Observe the movement of microtubules using a fluorescence microscope. In the presence of an effective inhibitor like this compound, the gliding motility of the microtubules will be significantly reduced or completely abolished.

Immunofluorescence Staining for Monopolar Spindles

This protocol allows for the visualization of the characteristic monopolar spindle phenotype induced by this compound in cultured cells.

Materials:

-

Cancer cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

This compound

-

Fixative: 4% paraformaldehyde in PBS or ice-cold methanol

-

Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking buffer: 1-5% BSA or normal goat serum in PBS

-

Primary antibodies:

-

Mouse anti-α-tubulin antibody (e.g., Sigma-Aldrich, clone DM1A)

-

Rabbit anti-pericentrin or anti-γ-tubulin antibody (for centrosome staining)

-

-

Fluorophore-conjugated secondary antibodies:

-

Goat anti-mouse IgG (e.g., Alexa Fluor 488)

-

Goat anti-rabbit IgG (e.g., Alexa Fluor 594)

-

-

DAPI (for nuclear staining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with this compound (e.g., 100-500 nM) or DMSO (control) for a specified time (e.g., 16-24 hours).

-

Fix the cells with either 4% paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

If using paraformaldehyde fixation, permeabilize the cells with Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with primary antibodies (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. Cells treated with this compound will exhibit monopolar spindles, with microtubules radiating from unseparated centrosomes, while control cells will show normal bipolar spindles.

Visualizations

Signaling Pathway

Caption: Role of Eg5 in mitosis and its inhibition by this compound.

Experimental Workflow

Caption: Workflow for the evaluation of this compound as an Eg5 inhibitor.

Logical Relationship of Selectivity

Caption: Selectivity of this compound for Eg5 over other kinesins.

References

An In-depth Technical Guide to EMD534085: A Potent and Selective Kinesin Spindle Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD534085 is a potent and selective, allosteric inhibitor of the mitotic kinesin-5 (KSP), also known as Eg5.[1] It belongs to the hexahydro-2H-pyrano[3,2-c]quinoline (HHPQ) class of compounds.[1] By inhibiting Eg5, this compound induces mitotic arrest, leading to apoptosis in proliferating cancer cells.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.

Discovery and Synthesis

This compound was identified through a high-throughput screening campaign of an in-house compound collection, which led to the discovery of the hexahydro-2H-pyrano[3,2-c]quinoline (HHPQ) scaffold as a potent inhibitor of Kinesin-5.[1] Optimization of this initial hit led to the identification of this compound as a clinical candidate.[1]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the peer-reviewed literature. The primary publication on its discovery notes that the synthesis is challenging due to the presence of multiple stereogenic centers, requiring diastereomeric and enantioselective separations which result in a low overall yield.

The general synthetic approach for the hexahydro-2H-pyrano[3,2-c]quinoline core involves a Povarov reaction, which is a multicomponent reaction between an aniline, an aldehyde, and an activated alkene. For the synthesis of the specific HHPQ core of this compound, a substituted aniline, a phenyl-containing aldehyde, and a dihydropyran derivative would be the likely key starting materials. Subsequent modifications would be required to introduce the trifluoromethyl group and the urea-linked dimethylaminoethyl side chain.

Mechanism of Action

This compound is a potent and selective inhibitor of the mitotic kinesin-5 (Eg5) with an IC50 of 8 nM.[1] Eg5 is a motor protein that is essential for the formation and maintenance of the bipolar mitotic spindle in dividing cells. By binding to an allosteric pocket of Eg5, this compound inhibits its ATPase activity, which is necessary for its motor function.[1] This inhibition prevents the separation of centrosomes and the formation of a bipolar spindle, leading to the formation of characteristic monopolar spindles and subsequent mitotic arrest.[1] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

Signaling Pathway

The inhibition of Eg5 by this compound initiates a signaling cascade that culminates in apoptosis. The key steps are outlined in the diagram below.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay | Reference |

| Eg5 Inhibition (IC50) | 8 nM | Enzymatic ATPase assay | [1] |

| Cell Proliferation (IC50) | 30 nM | HCT116 colon cancer cells | [3] |

| Monopolar Mitotic Arrest (EC50) | ~70 nmol/L | U-2 OS osteosarcoma cells | [4] |

Table 2: In Vivo and Clinical Data for this compound

| Parameter | Value | Model/Study Population | Reference |

| Tumor Growth Inhibition | Significant reduction at 15 and 30 mg/kg | COLO 205 colon cancer mouse xenograft | [3] |

| Mouse Pharmacokinetics (low dose) | Clearance: 1.8 L/h/kg; Vd: 7.4 L/kg; t1/2: ~2.5 h | Mice | [1] |

| Mouse Bioavailability (high dose, >10 mg/kg) | >50% | Mice | [1] |

| Maximum Tolerated Dose (MTD) | 108 mg/m²/day | Patients with advanced solid tumors or lymphoma | |

| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3 acute coronary syndrome | Phase I clinical trial | |

| Clinical Response | Stable disease in 52% of patients; no complete or partial responses | Phase I clinical trial |

Experimental Protocols

Cell-Based Assay for Mitotic Arrest

This protocol is based on methods described for evaluating the effects of this compound on cancer cell lines.

Objective: To determine the concentration of this compound required to induce mitotic arrest in a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

RO-3306 (CDK1 inhibitor for cell synchronization)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody against phospho-Histone H3 (a mitotic marker)

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst stain for nuclear DNA

-

Fluorescence microscope

Procedure:

-

Cell Culture and Synchronization:

-

Plate cells at an appropriate density in multi-well plates or on coverslips.

-

Allow cells to adhere and grow for 24 hours.

-

To synchronize cells in the G2 phase, treat with 10 µM RO-3306 for 16 hours.[1]

-

-

This compound Treatment:

-

Wash the synchronized cells with warm PBS to remove the RO-3306.

-

Release the cells into fresh, warm growth medium containing various concentrations of this compound (e.g., a serial dilution from 1 nM to 10 µM). Include a vehicle control (DMSO).

-

Incubate the cells for a defined period (e.g., 4-16 hours) to allow for entry into mitosis and subsequent arrest.

-

-

Immunofluorescence Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate the cells with the primary antibody against phospho-Histone H3 overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI or Hoechst stain.

-

-

Microscopy and Analysis:

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope.

-

Quantify the percentage of mitotic cells (positive for phospho-Histone H3 staining) for each concentration of this compound.

-

Determine the EC50 for mitotic arrest by plotting the percentage of mitotic cells against the log of the this compound concentration and fitting the data to a dose-response curve.

-

In Vivo Antitumor Efficacy Study

This protocol is a general representation of a xenograft study to evaluate the antitumor activity of this compound.

Objective: To assess the in vivo antitumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human cancer cell line (e.g., COLO 205)

-

Matrigel (or similar basement membrane matrix)

-

This compound formulation for injection (e.g., in a suitable vehicle)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation:

-

Harvest cancer cells from culture and resuspend them in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth.

-

When tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound to the treatment groups via the desired route (e.g., intraperitoneal injection) at specified doses (e.g., 15 and 30 mg/kg) and schedule (e.g., twice weekly).[2]

-

Administer the vehicle alone to the control group.

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

-

Calculate tumor volume using the formula: (length x width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the mice for any other signs of toxicity.

-

-

Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a specific size or after a predetermined duration.

-

Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth rates between the treatment and control groups to determine the antitumor efficacy of this compound.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a Kinesin-5 inhibitor like this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the mitotic kinesin-5, Eg5. Its mechanism of action, leading to mitotic arrest and apoptosis in cancer cells, has been extensively studied. Preclinical studies demonstrated significant antitumor efficacy in vivo. A phase I clinical trial established its safety profile and maximum tolerated dose in humans, although it showed limited single-agent activity. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in this compound and the broader field of Kinesin-5 inhibitors as potential anticancer therapeutics. Further research may explore combination therapies to enhance the clinical efficacy of this class of compounds.

References

EMD534085 (CAS 858668-07-2): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of EMD534085 (CAS 858668-07-2), a potent and selective inhibitor of the mitotic kinesin Eg5. This document includes a summary of its mechanism of action, in vitro and in vivo activity, and available clinical data. Detailed experimental protocols and visualizations of key biological pathways are also provided to support further research and development efforts.

Core Properties of this compound

This compound is a quinoline derivative that has been investigated for its potential as an antineoplastic agent.[1]

| Property | Value | Reference |

| CAS Number | 858668-07-2 | [2] |

| Molecular Formula | C25H31F3N4O2 | [2] |

| Molecular Weight | 476.53 g/mol | [3] |

| Appearance | Off-White Solid | [4] |

| Solubility | Soluble in DMSO (≥ 26 mg/mL) | [4][5] |

| Purity | ≥98% | [4] |

| Storage | Store at -20°C | [5] |

Pharmacological Profile

This compound is a highly potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[6] Eg5 is a motor protein that is essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[7][8]

Mechanism of Action

By inhibiting the ATPase activity of Eg5, this compound prevents the separation of centrosomes, leading to the formation of monopolar spindles.[9] This disruption of the mitotic machinery activates the spindle assembly checkpoint, causing cells to arrest in mitosis, which ultimately triggers apoptotic cell death.[9]

In Vitro Activity

This compound has demonstrated potent inhibitory activity against Eg5 and antiproliferative effects in various cancer cell lines.

| Parameter | Value | Cell Line/Target | Reference |

| Eg5 IC50 | 8 nM | - | [9] |

| HCT116 IC50 | 30 nM | Human Colon Carcinoma | [4] |

In Vivo Pharmacokinetics in Mice

Preclinical studies in mice have provided initial insights into the pharmacokinetic profile of this compound.

| Parameter | Value | Species | Reference |

| Clearance | 1.8 L/h/kg | Mouse | [6] |

| Volume of Distribution | 7.4 L/kg | Mouse | [6] |

| Half-life | ~2.5 hours | Mouse | [6] |

| Bioavailability (oral) | >50% (at doses >10 mg/kg) | Mouse | [6] |

Clinical Trial Information

This compound was evaluated in a Phase I clinical trial in patients with advanced solid tumors or lymphoma.[1]

| Parameter | Finding | Reference |

| Maximum Tolerated Dose (MTD) | 108 mg/m²/day | [1] |

| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3 acute coronary syndrome | [1] |

| Common Adverse Events | Asthenia (50%), Neutropenia (32%) | [1] |

| Pharmacokinetics | Linear | [1] |

| Clinical Activity | No complete or partial responses were observed. Stable disease was the best response in 52% of patients. | [1] |

Further clinical development of this compound as a monotherapy was not pursued due to limited antitumor activity.[1][9]

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action: Eg5 Inhibition Leading to Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow: Screening for Eg5 Inhibitors

Caption: Workflow for identifying Eg5 inhibitors.

Key Experimental Protocols

Eg5 ATPase Activity Assay

This assay measures the enzymatic activity of Eg5 by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

-

Purified recombinant human Eg5 protein

-

Microtubules (taxol-stabilized)

-

ATPase assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

ATP

-

Malachite green reagent for Pi detection

-

This compound or other test compounds

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing Eg5 protein and microtubules in the ATPase assay buffer.

-

Add this compound or test compound at various concentrations to the reaction mixture and incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 650 nm) using a plate reader to quantify the amount of Pi produced.

-

Calculate the percent inhibition of Eg5 ATPase activity for each compound concentration and determine the IC50 value.

Immunofluorescence Staining for Mitotic Spindle Analysis

This protocol allows for the visualization of the mitotic spindle and chromosomes to assess the effects of Eg5 inhibitors on cell division.

Materials:

-

Cancer cell line (e.g., HeLa, HCT116)

-

Glass coverslips

-

Cell culture medium

-

This compound or other test compounds

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against α-tubulin (to visualize microtubules)

-

Primary antibody against γ-tubulin (to visualize centrosomes)

-

Fluorescently labeled secondary antibodies

-

DAPI (to stain DNA)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with this compound or test compounds at various concentrations for a desired time (e.g., 16-24 hours).

-

Fix the cells with the fixation solution for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with the blocking solution for 1 hour.

-

Incubate the cells with the primary antibodies diluted in the blocking solution overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibodies and DAPI diluted in the blocking solution for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using the antifade mounting medium.

-

Visualize the cells using a fluorescence microscope and analyze the mitotic spindle morphology. Look for the characteristic monopolar spindle phenotype in cells treated with Eg5 inhibitors.

References

- 1. rsc.org [rsc.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. The kinesin Eg5 inhibitor K858 induces apoptosis and reverses the malignant invasive phenotype in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eg5 inhibitor, a novel potent targeted therapy, induces cell apoptosis in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

EMD534085: A Technical Guide to a Potent Kinesin Spindle Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD534085 is a potent and selective small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. This protein plays a crucial role in the formation of the bipolar spindle during mitosis, making it an attractive target for anticancer drug development. Inhibition of Eg5 by this compound leads to mitotic arrest and subsequent apoptosis in proliferating cells. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed protocols for relevant in vitro and in vivo assays are provided to facilitate further research and development.

Physicochemical Properties

This compound is a complex organic molecule with the following properties:

| Property | Value |

| Molecular Formula | C25H31F3N4O2 |

| Molecular Weight | 476.53 g/mol |

| CAS Number | 858668-07-2 |

Mechanism of Action and Signaling Pathway

This compound selectively targets the motor domain of the Eg5 protein. Eg5 is a plus-end directed microtubule motor protein that is essential for separating the spindle poles during the early stages of mitosis. By binding to an allosteric pocket on Eg5, this compound inhibits its ATPase activity, which is required for its motor function. This inhibition prevents the proper formation of the bipolar spindle, leading to the formation of characteristic monoastral spindles. The spindle assembly checkpoint is activated, causing the cell to arrest in mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

This compound inhibits Eg5, leading to mitotic arrest and apoptosis.

In Vitro Efficacy

Enzymatic Assay: Eg5 ATPase Activity

This compound is a potent inhibitor of Eg5's microtubule-activated ATPase activity, with a reported IC50 value of approximately 8 nM.

Experimental Protocol: Microtubule-Activated Eg5 ATPase Assay

This protocol is based on a coupled enzymatic assay that measures the rate of ATP hydrolysis by monitoring the oxidation of NADH.

Materials:

-

Purified recombinant human Eg5 protein

-

Microtubules (taxol-stabilized)

-

Assay Buffer: 25 mM PIPES-KOH (pH 6.8), 2 mM MgCl2, 1 mM EGTA, 1 mM DTT

-

Coupled Enzyme System: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

-

Substrates: ATP, phosphoenolpyruvate (PEP), NADH

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, PK, LDH, PEP, and NADH in a 96-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Add microtubules to the wells.

-

Initiate the reaction by adding a mixture of Eg5 and ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by Eg5.

-

Calculate the initial velocity of the reaction for each this compound concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays

This compound has demonstrated potent anti-proliferative activity in various cancer cell lines.

| Cell Line | Cancer Type | IC50 | Reference |

| HCT116 | Colon Cancer | 30 nM | [1] |

| HL-60 | Promyelocytic Leukemia | Induces apoptosis | [1] |

Experimental Protocol: HCT116 Cell Proliferation Assay (MTT Assay)

Materials:

-

HCT116 cells

-

McCoy's 5A medium supplemented with 10% FBS and antibiotics

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (and a vehicle control) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Protocol: Apoptosis Analysis in HL-60 Cells

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

This compound (dissolved in DMSO)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Western blot reagents and antibodies against PARP, caspases, and Bcl-2 family proteins

-

Flow cytometer

-

Western blot imaging system

Procedure:

-

Flow Cytometry:

-

Treat HL-60 cells with this compound for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blotting:

-

Treat HL-60 cells with this compound for various time points.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key apoptotic markers (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin).

-

Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

In Vivo Efficacy

This compound has shown anti-tumor activity in preclinical xenograft models. For instance, in a COLO 205 colon cancer xenograft model, administration of this compound resulted in a dose-dependent mitotic arrest of tumor cells and reduced tumor growth.[1]

Experimental Protocol: COLO 205 Xenograft Model

Workflow for a typical COLO 205 xenograft study.

Materials:

-

COLO 205 human colon adenocarcinoma cells

-

Immunocompromised mice (e.g., athymic nude mice)

-

Matrigel

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Culture COLO 205 cells to the desired number.

-

Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 15 and 30 mg/kg) via the desired route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., twice weekly). The control group should receive the vehicle.

-

Measure the tumor dimensions with calipers twice weekly and calculate the tumor volume (Volume = (length x width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the mitotic kinesin Eg5. Its mechanism of action, leading to mitotic arrest and apoptosis in proliferating cells, makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and efficacy of this compound and other Eg5 inhibitors.

References

EMD534085-Induced Apoptosis: A Technical Guide to the Core Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the molecular mechanisms underlying the induction of apoptosis by EMD534085, a potent and selective inhibitor of the mitotic kinesin Eg5. The information presented herein is intended to provide a comprehensive resource for researchers in oncology and drug development, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways.

Core Mechanism of Action

This compound selectively targets the kinesin spindle protein Eg5 (also known as KIF11), a motor protein essential for the formation of a bipolar spindle during mitosis. Inhibition of Eg5 by this compound leads to a failure in centrosome separation, resulting in the formation of monopolar spindles and subsequent mitotic arrest. Prolonged arrest in mitosis triggers a cascade of events culminating in rapid apoptosis, primarily through the intrinsic or mitochondrial pathway. This guide focuses on the downstream signaling events that follow mitotic arrest, leading to programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and effects of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Eg5 Inhibition) | 8 nM | In vitro kinesin assay | [1][2] |

| IC50 (Proliferation) | 30 nM | HCT116 (colon cancer) | [1][2] |

Table 1: Potency of this compound. This table presents the half-maximal inhibitory concentrations (IC50) of this compound against its molecular target, Eg5, and its effect on cancer cell proliferation.

| Time Point | 4N Population (%) | Sub-2N (Apoptotic) Population (%) |

| 0 hours | ~15 | <5 |

| 8 hours | ~30 | ~10 |

| 16 hours | Decreasing | Increasing |

| 24 hours | Near baseline | >50 |

| 32 hours | Near baseline | >60 |

| 48 hours | Near baseline | >70 |

Table 2: Time Course of Mitotic Arrest and Apoptosis in HL-60 Cells Treated with this compound. This table quantifies the percentage of cells in mitotic arrest (4N DNA content) and undergoing apoptosis (sub-2N DNA content) over time following treatment with this compound, as determined by flow cytometry analysis of propidium iodide-stained cells.

Apoptosis Induction Pathway

The primary mechanism of this compound-induced cell death is through the intrinsic apoptotic pathway, initiated by prolonged mitotic arrest. The key events are outlined below and visualized in the accompanying diagrams.

Signaling Pathway Diagram

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Pathway Analysis

Caption: Experimental workflow for elucidating the apoptosis pathway.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key experiments cited in the study of this compound-induced apoptosis. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Culture and Treatment

-

Cell Line: Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, cells are seeded at a density of 2-5 x 10^5 cells/mL and treated with the desired concentration of this compound (e.g., 500 nM) or vehicle control (DMSO) for the indicated time periods.

Western Blotting for Protein Analysis

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bax, Mcl-1, XIAP) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

-

Apoptosis Assay (Annexin V/PI Staining):

-

Harvest and wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

-

-

Cell Cycle Analysis (PI Staining):

-

Harvest and wash cells with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells and resuspend in PBS containing RNase A and propidium iodide.

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in different phases of the cell cycle (sub-G1, G0/G1, S, and G2/M).

-

Mitochondrial Membrane Potential (ΔΨm) Assay

-

Treat cells with this compound as required.

-

Incubate the cells with a mitochondrial membrane potential-sensitive dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 at 37°C for 20-30 minutes.

-

Harvest and wash the cells.

-

Analyze the fluorescence intensity by flow cytometry. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Cytochrome c Release Assay

-

Following treatment, harvest the cells and wash with cold PBS.

-

Permeabilize the plasma membrane using a digitonin-based buffer, which leaves the mitochondrial membrane intact.

-

Separate the cytosolic fraction from the mitochondrial fraction by centrifugation.

-

Analyze the presence of cytochrome c in both the cytosolic and mitochondrial fractions by Western blotting. An increase in cytosolic cytochrome c indicates its release from the mitochondria.

Conclusion

This compound effectively induces apoptosis in cancer cells by disrupting mitotic spindle formation, leading to prolonged mitotic arrest and subsequent activation of the intrinsic apoptotic pathway. This process is characterized by a loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of a caspase cascade. The detailed understanding of this pathway provides a solid foundation for further preclinical and clinical investigations of this compound and other Eg5 inhibitors as potential anticancer therapeutics. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to explore and leverage this promising therapeutic strategy.

References

EMD534085: A Potent Mitotic Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Effects of EMD534085 on Cell Cycle Progression

This technical guide provides a comprehensive overview of the mechanism of action and cellular effects of this compound, a potent and selective inhibitor of the mitotic kinesin Eg5. This compound has been investigated for its potential as an anticancer agent due to its ability to induce mitotic arrest and subsequent apoptosis in proliferating cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular effects of this compound.

Core Mechanism of Action: Inhibition of Kinesin Spindle Protein Eg5

This compound is a potent and selective inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11), with an IC50 of 8 nM.[1][2] Eg5 is a crucial motor protein that plays an essential role during the early stages of mitosis.[3] Specifically, it is responsible for establishing the bipolar spindle by separating the centrosomes.[3] By inhibiting Eg5, this compound prevents the proper formation of the mitotic spindle, leading to a characteristic mitotic arrest with the formation of monopolar spindles.[4][5] This prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][4] this compound has demonstrated selectivity for Eg5, as it does not inhibit other tested kinesins at concentrations of 1 µM or 10 µM.[1]

Impact on Cell Cycle Progression

The primary effect of this compound on the cell cycle is a robust arrest in the M phase of mitosis.[4][6] This is a direct consequence of its inhibitory action on Eg5, which prevents cells from progressing through metaphase.

Quantitative Analysis of Cell Cycle Arrest

Studies in various cancer cell lines have consistently demonstrated the ability of this compound to induce a significant increase in the population of cells in the G2/M phase. In HL-60 leukemia cells, treatment with this compound resulted in an increase in the 4N cell population, indicative of a mitotic arrest, followed by a subsequent increase in the sub-2N population, signifying apoptosis.[4]

| Cell Line | Treatment Concentration | Time Point | Effect on Cell Cycle | Reference |

| HL-60 | 500 nM | 0-8 hours | Increase in 4N population from ~15% to ~30% | [4] |

| HL-60 | 500 nM | > 8 hours | Decrease in 4N population and increase in sub-2N population | [4] |

In a COLO 205 colon cancer mouse xenograft model, this compound treatment led to a dose-dependent increase in the mitotic index.[6]

| Treatment | Dose | Time Point | Mitotic Index | Reference |

| Vehicle | N/A | 8 hours | ~7% | [6] |

| This compound | 20 mg/kg | 8 hours | 25.2% | [6] |

Proliferation Inhibition

This compound effectively inhibits the proliferation of various cancer cell lines.

| Cell Line | IC50 | Assay | Reference |

| HCT116 (colon cancer) | 30 nM | Crystal violet staining (48 hours) | [1][7] |

| Eg5 (enzymatic assay) | 8 nM | ATPase activity | [1][2] |

Signaling Pathways and Apoptosis Induction

The mitotic arrest induced by this compound triggers the apoptotic cascade. In HL-60 cells, treatment with this compound leads to the activation of caspases-3, -7, -8, and -9, cleavage of PARP1, and degradation of the anti-apoptotic proteins Mcl-1 and XIAP.[1][2] An increase in the level of phospho-histone H3, a marker of mitosis, is also observed.[1][8]

Mechanism of action of this compound.

Experimental Protocols

Cell Culture and Drug Treatment

Cancer cell lines such as HL-60, HCT116, HeLa, and MCF7 can be cultured in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO2.[3] For experiments, cells are seeded at a desired density and allowed to attach overnight. This compound is typically dissolved in DMSO to prepare a stock solution, which is then diluted in culture medium to the final working concentrations.[1][7]

Cell Synchronization

For studies requiring a synchronized cell population, cells can be arrested at a specific phase of the cell cycle. For example, to synchronize cells in the G2 phase, they can be treated with RO-3306 (e.g., 10 µM for 16 hours).[1] Following synchronization, cells are washed and released into fresh medium containing either vehicle or this compound.[1]

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvest: Adherent cells are washed with PBS and detached using trypsin-EDTA. Suspension cells are collected by centrifugation.

-

Fixation: Cells are washed with cold PBS and fixed in cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C.

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their fluorescence intensity.

Experimental workflow for cell cycle analysis.

Conclusion

This compound is a specific and potent inhibitor of the mitotic kinesin Eg5. Its mechanism of action, centered on the disruption of bipolar spindle formation, leads to a robust mitotic arrest and subsequent induction of apoptosis in cancer cells. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other Eg5 inhibitors in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of EMD534085: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of EMD534085, a potent and selective inhibitor of the mitotic kinesin-5 (KIF11, also known as Eg5). The information presented here is compiled from publicly available scientific literature and is intended to provide a comprehensive resource for researchers in the field of oncology and drug development.

This compound has been identified as a promising anti-mitotic agent that induces cell cycle arrest and apoptosis in various cancer cell lines. This document summarizes its biochemical and cellular activities, provides detailed experimental methodologies for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Data Presentation

The following tables summarize the key quantitative data for the in vitro activity of this compound.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Kinesin-5 (Eg5) | ATPase Activity | 8 | [1][2] |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |

| HCT-116 | Colon Carcinoma | Proliferation | 30 | [2] |

| HL-60 | Promyelocytic Leukemia | Apoptosis Induction | - | [1] |

| HeLa | Cervical Cancer | Mitotic Arrest | - | [1] |

| MCF7 | Breast Cancer | Mitotic Arrest | - | [1] |

Table 3: Selectivity Profile of this compound

| Kinesin Target | Inhibition at 1 µM or 10 µM | Reference |

| BimC | No Inhibition | [1] |

| CENP-E | No Inhibition | [1] |

| Chromokinesin | No Inhibition | [1] |

| KHC | No Inhibition | [1] |

| KIF3C | No Inhibition | [1] |

| KIFC3 | No Inhibition | [1] |

| MKLP-1 | No Inhibition | [1] |

| MCAK | No Inhibition | [1] |

Mechanism of Action

This compound is a selective inhibitor of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis.[2] By inhibiting the ATPase activity of Eg5, this compound prevents the separation of centrosomes, leading to the formation of monopolar spindles and subsequent mitotic arrest.[1] This prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and cell death.[1]

Signaling Pathway of this compound-Induced Apoptosis

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on established methods and information available in the public domain.

Kinesin-5 (Eg5) ATPase Activity Assay

This assay is designed to measure the inhibition of Eg5's ATPase activity by this compound. A common method is a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Recombinant human Kinesin-5 (Eg5) motor domain

-

Microtubules (taxol-stabilized)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

Assay Buffer (e.g., 25 mM PIPES/KOH pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

This compound (in DMSO)

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

-

Add this compound at various concentrations to the wells of a microplate.

-

Add the Eg5 enzyme and microtubules to the wells.

-

Initiate the reaction by adding ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals.

-

Calculate the rate of NADH oxidation, which is proportional to the rate of ATP hydrolysis.

-

Plot the rate of reaction against the concentration of this compound to determine the IC50 value.

References

Methodological & Application

Application Notes and Protocols for EMD534085 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

EMD534085 is a potent and selective small molecule inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP). Eg5 plays a crucial role in the formation of the bipolar mitotic spindle, a necessary structure for proper chromosome segregation during cell division. By inhibiting Eg5, this compound induces mitotic arrest, leading to the formation of characteristic monopolar spindles, which ultimately triggers apoptotic cell death in proliferating cells. These application notes provide detailed protocols for assessing the cellular effects of this compound in cancer cell lines.

Mechanism of Action

This compound allosterically binds to the Eg5 motor protein, inhibiting its ATPase activity. This prevents Eg5 from sliding microtubules apart, which is essential for centrosome separation and the establishment of a bipolar spindle. Consequently, cells are arrested in mitosis with a "monoaster" phenotype, characterized by a radial array of microtubules surrounding a single centrosome. Prolonged mitotic arrest activates the spindle assembly checkpoint and subsequently triggers the apoptotic cascade.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.

Table 1: Potency of this compound in Inducing Monopolar Mitotic Arrest

| Cell Line | Assay | Endpoint | EC50 Value |

| U-2 OS (Osteosarcoma) | Immunofluorescence | Monopolar Mitotic Spindles | ~70 nM[1][2] |

| HeLa, HT29, MCF7, HL60, Colo 205 | Not Specified | Monopolar Mitotic Spindles | ~2-fold variation from U-2 OS |

Table 2: Effect of this compound on Cell Cycle Distribution and Mitotic Index

| Cell Line | Treatment Conditions | Parameter | Result | Control |

| HL60 (Promyelocytic Leukemia) | This compound (concentration not specified) for 8 hours | 4N DNA Content (Mitotic Arrest) | Increase from ~15% to ~30%[3] | ~15% at 0 hours |

| Colo 205 (Colon Carcinoma) Xenograft | 20 mg/kg this compound for 8 hours | Mitotic Index (Phospho-Histone H3 positive cells) | 25.2%[4] | ~7% (vehicle) |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound by assessing its effect on cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6][7]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels and treat with this compound at the desired concentration and for the desired time. Include a vehicle-treated control.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound and a vehicle control as described for the apoptosis assay.

-

Harvest the cells and wash once with cold PBS.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice.[10]

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[10]

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.[11][12]

-

Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Visualizations

Caption: Experimental workflow for assessing the effects of this compound.

Caption: Signaling pathway of this compound-induced apoptosis.

References

- 1. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. researchhub.com [researchhub.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. bosterbio.com [bosterbio.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

Application Notes and Protocols for EMD534085 in In Vivo Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD534085 is a potent and selective small-molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11). Eg5 plays a crucial role in the formation of the bipolar spindle during mitosis, a fundamental process for cell division. Inhibition of Eg5 leads to the formation of monopolar spindles, triggering the spindle assembly checkpoint and ultimately inducing mitotic arrest and apoptosis in rapidly dividing cells. This mechanism of action makes Eg5 an attractive target for cancer therapy, and this compound has shown significant anti-proliferative activity in preclinical models.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo xenograft studies to evaluate its anti-tumor efficacy.

Mechanism of Action of this compound

This compound allosterically binds to the Eg5 motor domain, inhibiting its ATPase activity. This enzymatic activity is essential for Eg5 to hydrolyze ATP and move along microtubules, a process required for the separation of centrosomes to form a bipolar spindle. The inhibition of this process results in the following cascade of events:

-

Inhibition of Eg5 ATPase Activity : this compound binds to a pocket on the Eg5 protein, preventing the hydrolysis of ATP.

-

Failure of Centrosome Separation : Without functional Eg5, the two centrosomes are unable to push apart.

-

Formation of a Monoastral Spindle : This results in a characteristic cellular phenotype where a single aster of microtubules forms, with the chromosomes arranged in a rosette pattern around it.

-